molecular formula C15H12F3NO3S B2892014 Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone CAS No. 2034472-21-2

Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone

Cat. No. B2892014
CAS RN: 2034472-21-2
M. Wt: 343.32
InChI Key: ZZUAITZCBXWMIP-UHFFFAOYSA-N
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Description

“Furan-3-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone” is a complex organic compound that contains a furan ring, a thiazolidine ring, and a trifluoromethoxy phenyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazolidine is a heterocyclic organic compound with a five-membered ring containing two carbon atoms, two hydrogen atoms, and one sulfur atom . The trifluoromethoxy group is a functional group in organic chemistry, consisting of a trifluoromethyl group attached to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or studies on this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiazolidine rings would likely contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiazolidine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

In(OTf)3-Catalyzed Synthesis : A methodology involving the aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3 has been developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This process highlights the efficiency and selectivity of using In(OTf)3 in organic transformations, offering good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).

Microwave-Assisted Synthesis : Novel pyrazoline and thiazolidinone derivatives have been synthesized using microwave irradiation, showcasing a faster and environmentally friendly method compared to conventional heating. These compounds were evaluated for their anti-inflammatory and antibacterial activities, revealing promising results and highlighting the potential of furan derivatives in drug development (Ravula et al., 2016).

Biological Activities and Potential Therapeutic Uses

Protein Tyrosine Kinase Inhibition : Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some of these derivatives exhibited activity comparable or superior to genistein, a reference compound, indicating their potential as therapeutic agents in diseases where tyrosine kinase activity is dysregulated (Zheng et al., 2011).

VSMC Proliferation Inhibition : A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit vascular smooth muscle cell (VSMC) proliferation in vitro. These findings suggest a potential role for these compounds in preventing or treating vascular diseases, such as atherosclerosis, where VSMC proliferation plays a key role (Li Qing-shan, 2011).

Phosphoinositide 3-Kinase Gamma Inhibition : Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory and autoimmune diseases. These compounds demonstrate the potential for the development of new treatments targeting PI3Kγ for inflammatory conditions (Pomel et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many furan derivatives have shown interesting biological activities, such as antimicrobial, cytotoxic, and antitumor properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could explore its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

furan-3-yl-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14-19(6-8-23-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUAITZCBXWMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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